molecular formula C25H29N5O2 B6447019 2-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline-3-carbonitrile CAS No. 2640880-83-5

2-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline-3-carbonitrile

Numéro de catalogue: B6447019
Numéro CAS: 2640880-83-5
Poids moléculaire: 431.5 g/mol
Clé InChI: INBIQOUKCJUBPP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-{[4-(4-Acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline-3-carbonitrile is a complex heterocyclic compound featuring a quinoline core substituted with a carbonitrile group at position 3 and a piperidinyl-oxy-butynyl-acetylpiperazine moiety at position 2. Its structural complexity arises from the integration of a quinoline scaffold, a piperidine ring, and a butynyl linker functionalized with a 4-acetylpiperazine group. This design is hypothesized to enhance binding affinity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or receptor modulation.

Propriétés

IUPAC Name

2-[4-[4-(4-acetylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-20(31)29-15-13-28(14-16-29)10-4-5-17-32-23-8-11-30(12-9-23)25-22(19-26)18-21-6-2-3-7-24(21)27-25/h2-3,6-7,18,23H,8-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBIQOUKCJUBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=CC=CC=C4C=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Core Heterocycle Variations

  • Quinoline vs. Pyridine Derivatives: The target compound’s quinoline core distinguishes it from pyridine-based analogues like 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile ().
  • Spiro-Piperidine-Quinoline Systems: Compounds such as 1-acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] () share a fused piperidine-quinoline framework but lack the acetylpiperazine-butynyloxy side chain. Their synthesis via acylation of piperidine precursors achieves high yields (>90%), suggesting similar efficiency could apply to the target compound’s synthesis .

Substituent Modifications

  • Acetylpiperazine vs. Ethyl/Methylpiperazine : The acetylpiperazine group in the target compound contrasts with 2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile (PubChem, ). Acetylation may reduce basicity and improve blood-brain barrier penetration compared to ethyl or methyl substituents.
  • Butynyloxy Linker: The butynyloxy spacer in the target compound is absent in 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine-3-carbonitrile derivatives (). This linker likely enhances conformational rigidity and may influence solubility .

Physicochemical and Analytical Data

Table 1: Comparative Analysis of Key Properties

Compound Name Core Structure Key Substituents Synthetic Yield Analytical Methods
2-(4-{[4-(4-Acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline-3-carbonitrile (Target) Quinoline Acetylpiperazine, butynyloxy, piperidine N/A* IR, NMR (hypothetical)
1'-Acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] () Spiro-quinoline Acyl groups (e.g., acetyl, benzoyl) >90% IR, GC-MS
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine-3-carbonitrile () Pyridine Disubstituted cyclohexanedione, aniline Moderate IR, ¹H NMR, Mass Spectra
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile () Pyridine Methylpiperazine, thiophene, phenyl High X-ray crystallography

Key Observations

  • Synthetic Efficiency: The spiro-piperidine-quinoline compounds () and pyridine derivatives () achieve high yields, suggesting that the target compound’s synthesis could benefit from similar optimized acylation or cyclization protocols .
  • Analytical Rigor : X-ray crystallography () provides precise structural data, whereas the target compound’s characterization would likely require complementary techniques like ¹H NMR and high-resolution mass spectrometry to confirm regiochemistry .

Functional Implications

  • Solubility and Bioavailability: The acetylpiperazine group may enhance solubility compared to ethyl or methyl analogues (), though the quinoline core’s hydrophobicity could offset this advantage.
  • Metabolic Stability : The butynyloxy linker’s rigidity might reduce oxidative metabolism relative to flexible alkyl chains in compounds like those in .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.